molecular formula C11H12O4 B1254519 Macrophomic acid

Macrophomic acid

Cat. No. B1254519
M. Wt: 208.21 g/mol
InChI Key: GWSISRLRTQOQNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Macrophomic acid is a methoxybenzoic acid having a single methoxy group at the 3-position together with acetyl and methyl substituents at the 4- and 5-positions respectively. It derives from a benzoic acid. It is a conjugate acid of a macrophomate.

Scientific Research Applications

Biosynthesis Pathway

Macrophomic acid, a fungal metabolite from Macrophoma commelinae, has a biosynthetic pathway involving an unprecedented intermolecular Diels–Alder reaction. This was elucidated through feeding experiments and enzymatic conversion studies, highlighting a unique biosynthetic process in fungal metabolites (Oikawa et al., 1997).

Enzymatic Transformation and Substrate Diversity

Macrophomate synthase, an enzyme recently purified, facilitates the transformation of 2-pyrones to macrophomic acid. Research on its substrate diversity revealed structural requirements and the size of the enzyme's active site, providing insights into enzymatic specificity and potential applications in synthetic biology (Watanabe et al., 2000).

Novel Enzyme Catalysis

Studies on macrophomate synthase demonstrated its capability to catalyze multiple reactions from 2-pyrones to benzoates, a process not commonly observed in nature. This research contributes to understanding complex enzymatic mechanisms and their applications in biotechnology (Oikawa et al., 1999).

Inhibitor Study and Absolute Configuration

Investigating macrophomate synthase inhibitors, researchers determined the absolute configuration of a potent inhibitor using an axial chiral reagent. Such studies are crucial for developing specific enzyme inhibitors with potential therapeutic applications (Fukui et al., 2001).

Characterization and Expression in E. coli

Research on macrophomate synthase extended to its characterization, sequencing, and expression in E. coli. This work is significant for recombinant production of enzymes, potentially facilitating large-scale synthesis of macrophomic acid and its derivatives (Watanabe et al., 2000).

properties

Product Name

Macrophomic acid

Molecular Formula

C11H12O4

Molecular Weight

208.21 g/mol

IUPAC Name

4-acetyl-3-methoxy-5-methylbenzoic acid

InChI

InChI=1S/C11H12O4/c1-6-4-8(11(13)14)5-9(15-3)10(6)7(2)12/h4-5H,1-3H3,(H,13,14)

InChI Key

GWSISRLRTQOQNE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1C(=O)C)OC)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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